Tris(tribromoneopentyl)phosphate
Description
Historical Trajectory and Evolution of Tris(tribromoneopentyl)phosphate as an Academic Research Subject
The compound, also known by the CAS number 19186-97-1, has been a subject of study for its utility as a flame retardant. google.comepa.gov Early research, as indicated by patents, focused on its synthesis and its capacity to impart flame retardancy to flammable high molecular weight organic polymers. google.com These foundational studies highlighted its high flame retardancy, heat stability, resistance to hydrolysis, and light stability. google.com The synthesis process itself has been a subject of research, with a focus on improving production yield and purity. For instance, a patented process involves reacting tribromoneopentyl alcohol with a phosphorus oxyhalide in the presence of anhydrous aluminum chloride as a catalyst. google.com
Over time, research has shifted to address the practical application challenges of flame retardants in polymers. A significant area of investigation has been the prevention of "blooming," a phenomenon where the additive migrates to the surface of the molded part. alfa-chemistry.com Research has demonstrated that this compound's compatibility with polypropylene (B1209903) helps it remain embedded within the polymer matrix, thus avoiding this issue. rixingxincai.com
Scholarly Significance in Contemporary Materials Science and Environmental Disciplines
In modern materials science, the significance of this compound lies in its multifaceted benefits beyond simple flame retardancy. rixingxincai.com It is recognized for enhancing the processing characteristics of polymers, particularly polypropylene. rixingxincai.com Studies have shown that it can improve the melt flow index (MFI), which is advantageous for injection molding complex or thin-walled designs. rixingxincai.com
Furthermore, research has revealed its contribution to the UV and light stability of polypropylene. rixingxincai.comrixingxincai.com The brominated neopentyl groups are less susceptible to photodegradation, which helps in maintaining the color and mechanical integrity of the polymer upon exposure to sunlight. rixingxincai.com This makes it a valuable additive for outdoor applications. rixingxincai.com
From an environmental perspective, as with many halogenated flame retardants, this compound has come under scrutiny. rixingxincai.com Research in the environmental field focuses on its fate, transport, and potential effects. Studies have been conducted to review the current knowledge on emerging brominated flame retardants, including their environmental levels and toxicity. miljodirektoratet.no The development of analytical methods to detect and quantify organophosphate flame retardants in various environmental matrices is an active area of research. nih.govcdc.gov
Conceptual Frameworks for Investigating Halogenated Organophosphate Flame Retardants
The investigation of halogenated organophosphate flame retardants (OFRs) like this compound is guided by several key conceptual frameworks. cpsc.gov One of the primary frameworks is the synergistic action of halogen and phosphorus. rixingxincai.comrixingxincai.com During combustion, the bromine component acts in the gas phase by releasing radicals that interrupt the chain reactions of the flame. rixingxincai.com Simultaneously, the phosphorus component works in the condensed (solid) phase, promoting the formation of a char layer that insulates the polymer from the heat and fuel source. rixingxincai.comrixingxincai.com
Another important framework is the "additive" versus "reactive" nature of flame retardants. rixingxincai.com this compound is an additive flame retardant, meaning it is physically mixed with the polymer rather than chemically bonded to it. rixingxincai.comkennesaw.edu This distinction is crucial as it influences the manufacturing process, the physical properties of the final product, and the potential for the flame retardant to leach out into the environment. kennesaw.edu
Research into the environmental and health impacts of OFRs often employs a class-based approach. cpsc.govnih.gov This involves grouping structurally similar chemicals to assess their collective hazards, which can be more efficient than studying each compound individually. nih.gov This approach is informed by the understanding that chemicals with similar structures may have similar toxicological profiles. nih.gov
The development and application of advanced analytical methods form another critical framework for studying these compounds. Techniques such as gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are essential for detecting and quantifying trace levels of these compounds and their metabolites in various samples, including environmental and biological materials. nih.govmdpi.com
Detailed Research Findings
The efficacy of this compound as a flame retardant is attributed to the synergistic action of its bromine and phosphorus components. rixingxincai.com The high bromine content (approximately 70%) is primarily responsible for the flame-inhibiting action in the gas phase, while the phosphorus (around 3%) contributes to char formation in the condensed phase. rixingxincai.comrixingxincai.comrixingxincai.com This dual-action mechanism is effective in achieving high flame retardancy standards, such as the UL 94 V-2 rating in polypropylene and HIPS. alfa-chemistry.comspecialchem.com
Interactive Data Table: Properties of this compound
In polymer processing, particularly with polypropylene, the addition of this compound has been shown to improve the melt flow. rixingxincai.com This is a significant advantage in manufacturing processes like injection molding, as it facilitates the filling of complex molds and can lead to improved surface finish of the final product. rixingxincai.com Its non-blooming characteristic ensures that the surface of the polymer remains free of additive deposits over time. alfa-chemistry.comrixingxincai.com
Interactive Data Table: Application and Performance of this compound
Structure
2D Structure
Properties
IUPAC Name |
tris[3-bromo-2,2-bis(bromomethyl)propyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24Br9O4P/c16-1-13(2-17,3-18)10-26-29(25,27-11-14(4-19,5-20)6-21)28-12-15(7-22,8-23)9-24/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYQWBKCXBXPKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)(CBr)CBr)OP(=O)(OCC(CBr)(CBr)CBr)OCC(CBr)(CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Br9O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058691 | |
| Record name | Tris(tribromoneopentyl)phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1018.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | 1-Propanol, 3-bromo-2,2-bis(bromomethyl)-, 1,1',1''-phosphate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
19186-97-1 | |
| Record name | Tris(tribromoneopentyl) phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19186-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(tribromoneopentyl) phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019186971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanol, 3-bromo-2,2-bis(bromomethyl)-, 1,1',1''-phosphate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tris(tribromoneopentyl)phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propanol, 3-bromo-2,2-bis(bromomethyl)-, 1,1',1''-phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.108 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIS(TRIBROMONEOPENTYL) PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCQ65AV6GN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Manufacturing Processes of Tris Tribromoneopentyl Phosphate
Industrial Synthesis Pathways and Process Engineering
The industrial production of Tris(tribromoneopentyl)phosphate typically involves the reaction of tribromoneopentyl alcohol with phosphorus oxychloride in the presence of a catalyst and an organic solvent. google.compatsnap.com
Reaction Steps:
Tribromoneopentyl alcohol is dissolved in an organic solvent such as dichloroethane, tetrachloroethane, or chlorobenzene (B131634) within a reaction kettle. patsnap.com
A dewatering agent, like phosphorus pentoxide, is added and stirred. patsnap.com
A catalyst is introduced into the reactor. patsnap.com
Phosphorus oxychloride is added dropwise while maintaining a specific temperature range. patsnap.com
The temperature is then gradually increased, and a reflux reaction is carried out for several hours. patsnap.com
Finally, the solvent is evaporated, and the resulting product is cooled, filtered, and washed until neutral. patsnap.com
A key innovation in some industrial processes is the addition of a basic magnesium salt to the reaction mixture upon completion. google.com This step neutralizes residual acidic byproducts like hydrogen chloride and the catalyst, which simplifies the purification process, reduces equipment corrosion, and improves production safety and product quality. google.com
For efficient and economical large-scale production, optimizing reaction conditions is crucial.
Key Optimization Parameters:
Molar Ratio of Reactants: A molar ratio of 2.8 to 3.2 moles of tribromoneopentyl alcohol to 1 mole of phosphorus oxyhalide is preferred to maximize the yield of the desired tris-phosphate and minimize the formation of mono- and bis-phosphate byproducts. google.com
Solvent: The choice of solvent can influence the reaction and purification steps. Solvents like dichloroethane, tetrachloroethane, and chlorobenzene have been utilized in industrial synthesis. patsnap.com
Temperature Control: The reaction temperature is carefully controlled throughout the process, from the initial dissolution and dropwise addition to the final reflux, to ensure a high reaction rate and product purity. patsnap.com For instance, a reaction rate of at least 95% can be achieved by adding phosphorus oxychloride dropwise at 80°-100° C and then stirring at a temperature up to the boiling point of the solvent. google.com
Catalyst Concentration: The amount of catalyst, such as anhydrous aluminum chloride, is optimized to be between 0.05-0.5% by weight relative to the theoretical yield of the final product to ensure a sufficient reaction rate without being excessive. google.com
The following table outlines various reaction conditions from different embodiments of an industrial synthesis method:
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
| Solvent | Dichloroethane | Tetrachloroethane | Chlorobenzene |
| Solvent to Alcohol Ratio (wt) | 2:1 | Not specified | Not specified |
| Initial Temperature | 20°C | Not specified | Not specified |
| Stirring Time (initial) | 0.5 hours | Not specified | Not specified |
| Dewatering Agent | Phosphorus pentoxide | Molecular sieve | Phosphorus pentoxide, molecular sieve, anhydrous calcium chloride |
| Dewatering Agent Amount | 1 wt% of alcohol | 2 wt% of alcohol | 3 wt% of alcohol |
| Catalyst | Aluminum chloride | Ferric chloride | Tin tetrachloride, antimony trichloride (B1173362) |
| Catalyst Amount | 1 wt% of alcohol | 3 wt% of alcohol | 5 wt% of alcohol |
| POCl3 Addition Temp. | 35-40°C | 35-40°C | 35-40°C |
| POCl3 Addition Time | 4-5 hours | 4-5 hours | 4-5 hours |
| Post-Addition Temp. | 40-50°C | 40-50°C | 40-50°C |
| Reflux Temperature | 80-140°C | 80-140°C | 80-140°C |
| Reflux Time | 10-15 hours | 10-15 hours | 10-15 hours |
This data is compiled from a patent describing an industrial synthesis method. patsnap.com
The synthesis of this compound is catalyzed by Lewis acids. patsnap.com
Anhydrous Aluminum Chloride: This is a commonly used and cost-effective catalyst. google.com
Other Lewis Acids: Other catalysts such as ferric chloride, tin tetrachloride, and antimony trichloride have also been employed. patsnap.com
The catalyst facilitates the esterification reaction between the hydroxyl groups of tribromoneopentyl alcohol and phosphorus oxychloride. google.com
Green Chemistry Paradigms in Phosphorus Flame Retardant Manufacturing
The principles of green chemistry are increasingly being applied to the synthesis of phosphorus-based flame retardants to reduce the use of hazardous substances and minimize waste. bme.hu
Research is ongoing to develop more environmentally friendly synthetic pathways for phosphorus flame retardants. bme.hu This includes:
Solvent-Minimized Processes: The use of mechanochemistry, which involves reactions in the solid state with minimal or no solvent, is being explored to reduce solvent waste. azom.com
Bio-based Feedstocks: There is a growing interest in using renewable resources, such as those derived from biomass, to produce flame retardants. nih.govwrforum.org This approach aims to reduce reliance on petrochemicals. nih.gov Examples of bio-based chemicals being investigated for flame retardant synthesis include pentaerythritol (B129877) and itaconic acid. nih.gov
Alternative Reagents: Efforts are being made to replace harmful and toxic reagents with greener alternatives. bme.hu For example, some green synthesis approaches utilize phosphorus pentoxide with various alcohols. bme.hu
Minimizing byproducts and waste is a key aspect of green manufacturing. Strategies include:
Catalyst Neutralization and Removal: The use of basic magnesium salts to neutralize acidic byproducts and catalysts in the reaction mixture simplifies purification and reduces the need for large volumes of organic solvents for washing and recrystallization. google.com
Waste as a Resource: Researchers are exploring the use of industrial, food, and plant waste as raw materials for producing flame retardants. mdpi.comresearchgate.net This not only reduces landfill waste but also provides a sustainable source of chemicals. mdpi.com For instance, materials like fly ash, steel slag, and various forms of biomass are being investigated. mdpi.com
Atom Economy: Synthetic routes are being designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. bme.hu
Advanced Characterization Techniques for Synthetic this compound Products
A variety of analytical techniques are employed to characterize synthetic this compound and ensure its purity and structural integrity.
Chromatographic Methods:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile and semi-volatile compounds. who.intnih.govnih.gov It is used to determine the purity of this compound and to quantify its presence in various materials. nih.govnih.gov For accurate quantification, deuterated internal standards are often used. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is suitable for the analysis of less volatile and thermally labile compounds. kau.edu.sa It offers high sensitivity and selectivity for the simultaneous determination of various brominated and phosphate (B84403) flame retardants. kau.edu.sa
Spectroscopic Methods:
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in the molecule, confirming the formation of the phosphate ester structure. bme.hu
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are used to elucidate the detailed chemical structure of the synthesized compound. researchgate.net
Thermal Analysis:
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the flame retardant and the materials it is incorporated into. bme.hurixingxincai.com It provides information on the decomposition temperature and char formation, which are crucial for understanding the flame retardant mechanism. bme.hurixingxincai.com
The following table summarizes the analytical techniques and their applications in the characterization of this compound:
| Analytical Technique | Application | Key Findings/Capabilities |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity analysis, quantification in materials | High accuracy and sensitivity, use of deuterated standards for precise quantification. nih.govnih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Simultaneous analysis of multiple flame retardants | High sensitivity and selectivity, suitable for a wide range of flame retardants. kau.edu.sa |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional group analysis | Confirmation of phosphate ester bond formation. bme.hu |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | Detailed information on the chemical structure (¹H, ¹³C, ³¹P). researchgate.net |
| Thermogravimetric Analysis (TGA) | Thermal stability assessment | Determination of decomposition temperature and char yield. bme.hurixingxincai.com |
Environmental Dynamics and Fate of Tris Tribromoneopentyl Phosphate
Occurrence and Spatiotemporal Distribution in Environmental Matrices
Despite the development of analytical methods for its detection, there is a notable lack of published monitoring data on the concentration of Tris(tribromoneopentyl)phosphate in the environment. nih.gov A 2008 report on emerging brominated flame retardants noted that no environmental levels for this specific compound had been published in peer-reviewed literature, and subsequent comprehensive searches have not yielded such data. nilu.no
Scientific literature lacks specific data on the detection and concentration of this compound in the atmosphere, water bodies, soil, or sediment. While studies have investigated other organophosphate flame retardants in these matrices, the data for TTBNP is not available. frontiersin.org
There is no available data from monitoring studies on the presence of this compound in aquatic organisms, terrestrial animals, or human tissues. Although analytical methods for detecting TTBNP in fish have been developed, a 2016 study applying this method to river fish samples did not report detecting this specific compound, while other organophosphate flame retardants were found. nih.gov A screening-level assessment suggested a low potential for bioaccumulation. mst.dk
Environmental Transport and Partitioning Mechanisms
As an additive flame retardant, this compound is physically mixed with the polymer matrix rather than chemically bound, which may increase the likelihood of its release into the environment over the product's lifespan.
Specific information on the atmospheric transport and deposition of this compound is not available in the current scientific literature. General studies on other organophosphate flame retardants suggest that some of these compounds can undergo long-range atmospheric transport. acs.org
Information regarding the exchange of this compound between sediment and water is limited. However, a screening-level environmental fate assessment indicated a high potential for the compound to adsorb to soil and sediment. mst.dk
Degradation Pathways and Environmental Persistence
Brominated flame retardants are generally known for their persistence in the environment. mdpi.com The specific degradation pathways and the environmental half-life of this compound have not been extensively studied.
The chemical structure of TTBNP, specifically the brominated neopentyl groups, is suggested to provide enhanced stability against degradation from UV light. oceanchem-group.com This implies a degree of persistence, particularly in environments exposed to sunlight. However, detailed studies on its biodegradation and photodegradation pathways and the identification of its transformation products are not currently available in the scientific literature.
Data Tables
Due to the absence of environmental monitoring data for this compound in the reviewed scientific literature, a data table on its occurrence and spatiotemporal distribution cannot be generated.
The following table presents aquatic toxicity data from a material safety data sheet.
| Test | Species | Endpoint | Value |
| 96 Hour-LC50 | Rainbow Trout | Mortality | >100 mg/l |
| 48 Hour-EC50 | Daphnia magna | Immobilization | >100 mg/l |
| 72 Hour-EC50 | Selenastrum capricornutum (Freshwater algae) | Growth Inhibition | >100 mg/l |
Bioaccumulation and Bioconcentration Research
The potential for a chemical to accumulate in living organisms is a key concern for its environmental risk. For this compound, there is a significant lack of empirical data on its bioaccumulation and bioconcentration.
The process of trophic transfer, where a chemical is passed from one trophic level to the next through consumption, can lead to biomagnification in top predators. There are currently no studies available that have investigated the trophic transfer or food web dynamics of this compound. Studies on other OPFRs have shown varied behavior in food webs, with some demonstrating the potential for biomagnification and others undergoing trophic dilution. acs.orgresearchgate.netvu.nl The trophic magnification factor (TMF) is a key metric in these studies, and for some OPFRs, TMFs greater than one have been observed, indicating biomagnification. acs.org The behavior of a specific compound is influenced by factors such as its lipophilicity (log Kow) and its rate of metabolism in organisms. researchgate.net Without such studies for this compound, its potential to biomagnify in aquatic or terrestrial food webs is unknown.
The bioconcentration factor (BCF) is a measure of a chemical's tendency to accumulate in an aquatic organism from the surrounding water. There are no published studies that have determined the BCF for this compound in any species. For other OPFRs, BCF values have been measured in various fish species and can range from low to high, depending on the specific compound. acs.org For example, a laboratory study on common carp reported BCF values for six different OPFRs ranging from 6.5 to 528.2. acs.org The BCF is a critical parameter for environmental risk assessment, and its absence for this compound represents a significant data gap.
The following table summarizes the lack of available data for the specified environmental dynamics of this compound.
| Section | Subsection | Specific Data Availability for this compound |
| 3.3. Environmental Dynamics and Fate | ||
| 3.3.1. Biotic Transformation and Microbial Degradation Mechanisms | No specific data available. | |
| 3.3.2. Abiotic Degradation: Photolytic and Hydrolytic Pathways | Limited qualitative information suggesting resistance to hydrolysis and photolysis, but no quantitative data. | |
| 3.3.3. Elucidation of Transformation Products and Metabolite Formation | No specific data available. | |
| 3.4. Bioaccumulation and Bioconcentration Research | ||
| 3.4.1. Trophic Transfer and Food Web Dynamics | No specific data available. | |
| 3.4.2. Species-Specific Bioconcentration Factor Determinations | No specific data available. |
Toxicological and Ecotoxicological Investigations of Tris Tribromoneopentyl Phosphate
Mechanistic Toxicological Studies
Neurotoxicity and Neurodevelopmental Effects Research
There is a significant lack of research into the specific effects of Tris(tribromoneopentyl)phosphate on cholinergic and non-cholinergic systems. While some organophosphate compounds are known for their potent inhibition of acetylcholinesterase (AChE), a key enzyme in the cholinergic system, studies on certain chlorinated OPFRs like TCIPP and TCEP have shown no significant effects on acetylcholine content or AChE activity in zebrafish larvae industrialchemicals.gov.au. This suggests that not all OPFRs exert their neurotoxic effects through a classic cholinergic pathway. Without direct experimental data on this compound, its activity related to these mechanisms remains speculative.
The potential for this compound to induce oxidative stress and neuroinflammation in neural tissues has not been directly investigated. However, these are common mechanisms of toxicity for other flame retardants. For example, the organophosphorus flame retardant tris(1,3-dichloro-2-propyl) phosphate (B84403) (TDCPP) has been shown to aggravate Parkinson's disease neurotoxicity through mechanisms involving ferroptosis-related oxidative stress and neuroinflammation nih.gov. In mouse brain, another OPFR, triphenyl phosphate (TPP), has been found to induce neuroinflammation and neuronal apoptosis, which are linked to oxidative stress nih.gov. These findings in structurally related compounds suggest that the potential for this compound to induce similar effects warrants investigation.
Specific data on the impact of this compound on neural signaling and epigenetic regulation is currently unavailable. Research on other OPFRs, such as TDCPP, has demonstrated the potential to alter epigenetic programming, including DNA methylation, during embryonic development nih.govescholarship.orgescholarship.org. Gestational exposure to triphenyl phosphate (TPHP) has also been shown to induce epigenetic modifications in the fetal liver of mice nih.gov. Furthermore, TPhP exposure in an aquatic in vitro model altered the epigenome of embryonic cells lgcstandards.comnih.gov. These studies on related compounds highlight a potential, yet unconfirmed, mechanism by which this compound could exert neurodevelopmental toxicity.
Endocrine Disruption Potentials and Molecular Pathways
The endocrine-disrupting potential of this compound has been suggested, with one study noting its potential to disrupt endocrine functions in amphibians nih.gov. However, detailed investigations into the specific molecular pathways are lacking. The broader category of brominated flame retardants has been shown to interfere with thyroid hormone and estrogen endocrine systems researchgate.net. For instance, tetrabromobisphenol A (TBBPA), another brominated flame retardant, is known to act as an endocrine disruptor nih.gov.
Studies on other OPFRs have revealed various mechanisms of endocrine disruption. For example, triphenyl phosphate (TPhP) and tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) have been reported as estrogen disruptors, acting as an ERα agonist and antagonist, respectively nih.gov. Both compounds were also found to activate the estrogen pathway through the G protein-coupled estrogen receptor (GPER) and to promote the synthesis of 17β-estradiol (E2) nih.gov. The potential for this compound to interact with these or other hormone signaling pathways remains an area for future research.
A study on the ecotoxicity of Tris(tribromoneopentyl) phosphate in two amphibian species, Lithobates sylvaticus and L. pipiens, exposed embryos and tadpoles to nominal concentrations ranging from 30.6 to 245.0 μg/L nih.gov. While the study focused on ecotoxicological endpoints, it highlighted the compound's potential to disrupt endocrine functions nih.gov.
Genotoxicity and DNA Damage Assessment
There is a notable absence of direct experimental data on the genotoxicity and DNA-damaging potential of this compound. A screening-level hazard assessment by the Danish EPA indicated "No data located" for DNA damage and repair for this compound fabad.org.tr.
However, a category-based approach for selected brominated flame retardants by the Danish Environmental Protection Agency suggests a carcinogenic potential with a possible mutagenic/genotoxic mode of action for the group that includes tribromoneopentyl alcohol and its derivatives, based on (Q)SAR predictions and data from other category members dtu.dk. It is important to note that these are predictive and not experimental results for this compound itself.
In contrast, a Safety Data Sheet for Tris[3-bromo-2,2-bis(bromomethyl)propyl] phosphate states that the substance is not classified as hazardous and is not listed as a carcinogen by IARC, NTP, or OSHA lgcstandards.com.
For comparison, studies on the structurally different flame retardant tris(2,3-dibromopropyl)phosphate (Tris-BP) have shown it to be genotoxic, inducing DNA damage and mutations in various systems nih.govnih.govtri-iso.comnih.govindustrialchemicals.gov.au. Tris-BP was found to be a weak clastogen in the mouse bone marrow micronucleus test and a strong mutagen in the abnormal sperm head assay nih.gov. These findings for a related but distinct compound underscore the need for direct genotoxicity testing of this compound.
Table 1: Summary of Genotoxicity Data for Related Organophosphate Flame Retardants This table presents data for compounds structurally or categorically related to this compound, as direct data for the target compound is limited.
| Compound | Test System | Endpoint | Result | Reference |
| Tris(2,3-dibromopropyl)phosphate (Tris-BP) | Mouse in vivo | Bone marrow micronucleus | Weakly clastogenic | nih.gov |
| Tris(2,3-dibromopropyl)phosphate (Tris-BP) | Mouse in vivo | Abnormal sperm head assay | Strongly mutagenic | nih.gov |
| Tris(2,3-dibromopropyl)phosphate (Tris-BP) | Rat in vivo | Organ-specific DNA damage | Positive | industrialchemicals.gov.au |
| Tris(chloropropyl)phosphate (TCPP) | Human lymphocytes in vitro | Micronucleus assay | Marginally significant at high concentrations | escholarship.orgindustrialchemicals.gov.aufrontiersin.org |
| Tris(2-chloroethyl)phosphate (TCEP) | Human PBMCs in vitro | Comet assay (DNA breaks) | Positive | nih.gov |
Cellular Responses: Apoptosis, Cell Cycle Perturbations, and Endoplasmic Reticulum Stress
Hepatic and Renal System Toxicity Studies
The effects of this compound on the hepatic and renal systems have not been the subject of detailed toxicological studies found in the public domain. While general hazard assessments for organohalogen flame retardants often highlight the liver and kidneys as potential target organs, specific in vivo or in vitro studies quantifying the hepatotoxic or nephrotoxic potential of TBNPA are not currently available. Therefore, a conclusive assessment of its impact on these vital organ systems cannot be made at this time.
Developmental and Reproductive Toxicity Research
Research into the developmental and reproductive toxicity of this compound is an area with a notable lack of specific data.
Embryonic and Larval Developmental Abnormalities
There is a scarcity of published studies specifically investigating the effects of TBNPA on embryonic and larval development in any model organism. Research that details potential teratogenic effects or developmental abnormalities resulting from exposure to this compound is not currently available in the public scientific literature.
Comparative Toxicity Profiling with Structurally Related Organophosphate Flame Retardants and Pesticides
A direct comparative toxicity profile of this compound with other structurally related organophosphate flame retardants and pesticides is challenging to construct due to the lack of specific toxicological data for TBNPA itself. While numerous studies investigate the toxicity of other organophosphate flame retardants, the absence of corresponding data for TBNPA prevents a robust, evidence-based comparison of their relative potencies and toxicological profiles. Establishing where TBNPA lies on the spectrum of toxicity within this class of chemicals will require dedicated research into its specific biological effects.
Application of New Approach Methodologies (NAMs) in Toxicity Assessment
New Approach Methodologies (NAMs) represent a shift in toxicological testing away from traditional animal models towards more human-relevant and higher-throughput methods. These approaches include in vitro, in silico, and alternative animal model-based techniques. A comprehensive review of publicly available scientific literature reveals a significant data gap regarding the application of NAMs in the toxicity assessment of this compound. While research is available for other organophosphate flame retardants, specific data for this compound is not present in the reviewed literature.
In Vitro Cell Culture Models and High-Throughput Screening
In vitro cell culture models are crucial for assessing the toxic effects of chemicals at the cellular level. These models can utilize human or animal cells to investigate various toxicological endpoints such as cytotoxicity, genotoxicity, and endocrine disruption. High-throughput screening (HTS) methodologies allow for the rapid testing of thousands of chemicals across a wide range of concentrations and biological targets.
Despite the availability of these advanced techniques, a thorough search of the scientific literature did not yield any specific studies that have utilized in vitro cell culture models or high-throughput screening to evaluate the toxicity of this compound. Such studies would be instrumental in identifying potential cellular mechanisms of toxicity and prioritizing the compound for further investigation.
In Silico Toxicology and Quantitative Structure-Activity Relationship (QSAR) Modeling
In silico toxicology utilizes computational models to predict the toxicological properties of chemicals based on their structure and physicochemical properties. Quantitative Structure-Activity Relationship (QSAR) models are a key component of in silico toxicology, establishing correlations between the chemical structure of a compound and its biological activity.
While databases such as PubChem provide computed properties for this compound, including its molecular weight and XLogP3-AA value, there is a lack of published studies that have specifically applied in silico toxicology or QSAR modeling to predict its toxicological profile. nih.gov Such models could provide valuable initial assessments of its potential for various toxic effects, guiding further experimental testing.
Table 1: Computed Properties of this compound
| Property | Value |
| Molecular Formula | C15H24Br9O4P |
| Molecular Weight | 1018.5 g/mol |
| XLogP3-AA | 6.7 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 18 |
| Exact Mass | 1017.39806 |
| Topological Polar Surface Area | 44.8 Ų |
| Heavy Atom Count | 29 |
| Complexity | 397 |
Data sourced from PubChem nih.gov
Alternative Animal Models in Ecotoxicology (e.g., Zebrafish, Caenorhabditis elegans)
Alternative animal models, such as the zebrafish (Danio rerio) and the nematode Caenorhabditis elegans, are increasingly used in ecotoxicology to assess the effects of chemicals on development, neurotoxicity, and other endpoints. These models offer advantages in terms of throughput, cost-effectiveness, and reduced reliance on mammalian models.
A review of the available literature did not identify any studies that have specifically investigated the ecotoxicological effects of this compound using zebrafish, C. elegans, or other similar alternative animal models. Research on these models would be crucial for understanding the potential environmental risks posed by this compound.
Research on Mixture Toxicity and Cumulative Exposure Effects
Humans and environmental organisms are typically exposed to a complex mixture of chemicals rather than single compounds. Therefore, research into the toxic effects of chemical mixtures and the cumulative effects of exposure to related chemicals is essential for a comprehensive risk assessment.
There is a notable absence of research in the public domain concerning the mixture toxicity of this compound in combination with other flame retardants or environmental contaminants. Furthermore, no studies were identified that have assessed the cumulative exposure effects of this specific compound. This represents a significant knowledge gap, as the potential for additive or synergistic toxic effects with other chemicals remains unevaluated. Regulatory bodies such as the Committee on Toxicity of Chemicals in Food, Consumer Products and the Environment (COT) have highlighted the general data gaps for phosphate-based flame retardants, which includes a lack of information on the effects of mixtures. food.gov.uk
Exposure Assessment and Human Biomonitoring of Tris Tribromoneopentyl Phosphate
Characterization of Exposure Pathways in Occupational, Residential, and Consumer Settings
While direct studies on Tris(tribromoneopentyl)phosphate are limited, the exposure pathways for other additive flame retardants are well-documented and likely analogous.
Occupational Exposure: Workers in manufacturing facilities that produce or use this compound, such as in the production of polypropylene (B1209903) (PP) and High Impact Polystyrene (HIPS) plastics, are at a higher risk of exposure. rixingxincai.comrixingxincai.comrixing-bromide.com The primary routes of occupational exposure are likely inhalation of airborne particles and dermal contact with the chemical. innospk.com Studies on other OPFRs have shown that workers in electronics recycling facilities and aircraft maintenance can have elevated levels of flame retardant metabolites in their bodies. researchgate.net
Residential Exposure: Indoor environments are a significant source of exposure to flame retardants. These chemicals can be released from a variety of products, including furniture with polyurethane foam, electronics, and building materials. nih.govsfei.orgnih.govvu.nl House dust acts as a primary reservoir for these compounds. nih.govsfei.orgvu.nl Humans, particularly young children, can be exposed through the ingestion of contaminated dust, inhalation of indoor air, and dermal absorption. akaction.org For many OPFRs, house dust concentrations have been found to be comparable to or even greater than those of the phased-out polybrominated diphenyl ethers (PBDEs). sfei.org
Consumer Settings: Direct contact with consumer products containing this compound is another potential exposure pathway. This can include products such as electronics, furniture, and textiles. innospk.comrixing-bromide.comakaction.orgnih.gov The extent of exposure depends on the concentration of the flame retardant in the product and the frequency and duration of contact.
Human Biomonitoring Methodologies and Findings
Blood: Blood analysis can provide a snapshot of recent exposure to parent compounds. For other OPFRs, studies have successfully quantified their presence in human blood serum. nih.gov
Urine: Urine is the most common matrix for biomonitoring of non-persistent chemicals like OPFRs, as it reflects recent exposure through the measurement of their metabolites. nih.govacs.org For many OPFRs, metabolites such as dialkyl and diaryl phosphates are frequently detected in the urine of the general population. nih.gov
Hair: Hair analysis can provide a longer-term, cumulative measure of exposure to certain chemicals. nih.gov Studies have detected various OPFRs in human hair samples. nih.gov
Breast Milk: Breast milk is an important matrix for assessing maternal transfer of chemicals to infants. Several studies have detected a range of OPFRs in human breast milk, indicating potential exposure of nursing infants.
For most OPFRs, the primary metabolites are dialkyl or diaryl phosphates, which serve as biomarkers of exposure. nih.gov For example, bis(1,3-dichloro-2-propyl) phosphate (B84403) (BDCIPP) is a well-established biomarker for tris(1,3-dichloro-2-propyl) phosphate (TDCPP). acs.org However, specific metabolites for this compound have not been identified or routinely monitored in human populations based on the available literature. In vitro studies using human liver enzymes are a key step in identifying potential metabolites that can then be targeted in biomonitoring studies. epa.gov
Illustrative Data on OPFR Metabolites in Urine (for related compounds):
| Parent Compound | Urinary Metabolite | Abbreviation | Detection Frequency in General Population Studies |
|---|---|---|---|
| Tris(1,3-dichloro-2-propyl) phosphate | Bis(1,3-dichloro-2-propyl) phosphate | BDCIPP | >90% |
| Tris(2-chloroethyl) phosphate | Bis(2-chloroethyl) phosphate | BCEP | Frequently detected |
| Triphenyl phosphate | Diphenyl phosphate | DPHP | >90% |
This table presents data for commonly studied OPFRs to illustrate the types of biomarkers used, as specific data for this compound is not available.
Predictive Exposure Modeling and Risk Characterization
Predictive exposure modeling uses information on chemical properties, product use, and environmental fate to estimate human exposure levels. Risk characterization then compares these estimated exposures to toxicity data to determine the potential for adverse health effects.
Due to the lack of specific exposure and toxicity data for this compound, a quantitative risk characterization has not been performed. However, general approaches used for other flame retardants can be applied. These models often consider various exposure pathways, including dust ingestion, dietary intake, and inhalation. researchgate.netnih.govnih.govmdpi.com Risk assessments for other BFRs and OPFRs have often relied on comparing estimated daily intakes with reference doses (RfDs) derived from toxicological studies. frontiersin.org
Differential Exposure Assessment in Vulnerable Populations
Vulnerable populations, such as infants, children, and pregnant women, may have higher exposures or be more susceptible to the effects of chemical exposures.
Infants and Children: Due to their hand-to-mouth behaviors and greater dust ingestion relative to their body weight, children often have higher exposures to flame retardants present in house dust. akaction.org Biomonitoring studies of other OPFRs have consistently shown higher metabolite concentrations in children compared to adults.
Pregnant Women and Fetuses: Exposure to flame retardants during pregnancy is of particular concern due to the potential for effects on fetal development. ulb.ac.be Studies on other BFRs have demonstrated that these compounds can cross the placenta, leading to fetal exposure. ulb.ac.be
Analytical Chemistry Methodologies for Tris Tribromoneopentyl Phosphate Quantification and Characterization
Sample Preparation and Extraction Techniques for Complex Matrices
The initial and often most critical step in the analysis of Tris(tribromoneopentyl)phosphate is the effective extraction of the analyte from the sample matrix. The choice of technique is dictated by the nature of the sample, whether it be environmental solids like soil and sediment, or polymeric materials.
Solid-Phase Extraction (SPE) and Matrix Solid-Phase Dispersion (MSPD) Optimization
Solid-Phase Extraction (SPE) is a widely adopted technique for the pre-concentration and cleanup of analytes from liquid samples. For organophosphate esters, including brominated flame retardants, SPE cartridges packed with materials like hydrophilic-lipophilic-balance (HLB) copolymers have proven effective. researchgate.net The process involves passing an acidified water sample through the cartridge, which retains the analytes. Subsequent elution with a suitable solvent, such as acetonitrile, allows for the recovery of the target compounds. researchgate.net This method has demonstrated high recovery rates (72.4-110.3%) and low relative standard deviations (0.6-6.9%) for a range of organophosphate flame retardants. researchgate.net
Matrix Solid-Phase Dispersion (MSPD) is a variation of SPE that is particularly useful for solid and semi-solid samples. In MSPD, the sample is blended with a solid support (e.g., C18-bonded silica), which simultaneously disrupts the sample matrix and disperses the analyte onto the solid phase. The resulting mixture is then packed into a column and eluted with an appropriate solvent. This technique offers the advantage of combining extraction, cleanup, and pre-concentration into a single step.
Advanced Solvent Extraction Methods (e.g., Ultrasound-Assisted Extraction, Pressurized Liquid Extraction)
For solid matrices, advanced solvent extraction techniques are often employed to enhance extraction efficiency and reduce solvent consumption and extraction time.
Ultrasound-Assisted Extraction (UAE) utilizes ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, facilitating the penetration of the solvent into the sample matrix and accelerating the desorption of the analyte. phcogj.comlew.ro This method has been successfully applied to the extraction of flame retardants from various polymers. eurasianjournals.comnih.gov A typical UAE procedure involves sonicating the sample in a suitable solvent, followed by separation of the extract for further analysis. researchgate.net
Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), employs elevated temperatures and pressures to increase the efficiency of the extraction process. These conditions enhance the solubility and diffusion rate of the analyte in the solvent. A study on the extraction of organophosphate triesters from sediment samples demonstrated that PLE with a water:acetonitrile mixture at 90°C and 1500 psi yielded high recoveries (77-111%). nih.gov The resulting extract is typically concentrated and cleaned up using SPE before instrumental analysis. nih.gov
Chromatographic Separation Techniques
Following extraction and cleanup, chromatographic techniques are essential for separating this compound from other compounds in the extract.
Gas Chromatography (GC) Coupled with Selective Detectors (e.g., Flame Photometric, Flame Ionization, Mass Spectrometry)
Gas Chromatography (GC) is a powerful technique for the separation of volatile and semi-volatile compounds like many organophosphate flame retardants. The choice of detector is crucial for achieving the desired selectivity and sensitivity.
Flame Photometric Detector (FPD) is highly selective for phosphorus-containing compounds, making it well-suited for the analysis of organophosphate esters. nih.gov Studies have shown that GC-FPD can achieve low detection limits for certain organophosphates. nih.gov
Flame Ionization Detector (FID) is a more general-purpose detector that responds to a wide range of organic compounds. While less selective than FPD, it can be used for quantification when coupled with efficient chromatographic separation. nih.govdtic.mil
Mass Spectrometry (MS) is the most powerful detector for GC, providing both high sensitivity and structural information for unequivocal identification. GC-MS is widely used for the analysis of organophosphate flame retardants in various matrices. nih.govnih.govgreensciencepolicy.orgwho.int The use of specific ionization techniques, such as electron capture negative ionization (ECNI), can enhance the sensitivity for halogenated compounds like this compound. greensciencepolicy.org
It is important to note that thermal decomposition of some brominated flame retardants can occur in the GC inlet or column, which may complicate analysis. nih.gov Optimization of GC conditions, such as using a shorter column or a quartz liner, can help mitigate this issue. nih.gov
Liquid Chromatography (LC) for Non-Volatile Species
For non-volatile or thermally labile organophosphate esters, Liquid Chromatography (LC) is the separation technique of choice. LC is often coupled with mass spectrometry (LC-MS) for sensitive and selective detection. mdpi.com A typical LC method for organophosphate flame retardants involves a reversed-phase column (e.g., C18) and a mobile phase gradient of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. researchgate.netmdpi.com
Mass Spectrometric Detection and Structural Elucidation
Mass spectrometry (MS) plays a pivotal role in both the quantification and structural confirmation of this compound. When coupled with either GC or LC, MS provides a high degree of certainty in the identification of the analyte.
High-resolution mass spectrometry (HRMS), such as Orbitrap-based systems, allows for the accurate mass measurement of precursor and product ions, which is invaluable for elucidating fragmentation pathways and identifying unknown transformation products. mdpi.com The fragmentation patterns of organophosphate esters under different ionization conditions (e.g., electrospray ionization - ESI) can provide characteristic ions that are used for selected reaction monitoring (SRM) in tandem mass spectrometry (MS/MS) for highly selective and sensitive quantification. researchgate.netmdpi.com For instance, in negative chemical ionization mass spectrometry, chlorinated organophosphates have been identified by their characteristic chloride adduct ions. nih.gov
The combination of chromatographic separation with advanced mass spectrometric techniques provides a robust framework for the reliable analysis of this compound in complex samples.
Interactive Data Table: Analytical Methods for Organophosphate Flame Retardants
| Analyte | Matrix | Extraction Method | Separation Technique | Detection Method | Limit of Quantification (LOQ) / Detection Limit (LOD) | Reference |
| Organophosphate Triesters | Sediment | Pressurized Liquid Extraction (PLE) | Gas Chromatography (GC) | Mass Spectrometry (MS) | 0.5 - 5 ng/g | nih.gov |
| Phosphate-based Flame Retardants | Polymers | Ultrasonic Supported Extraction | Gas Chromatography (GC) | Mass Spectrometry (MS) | 75 - 780 µg/g | nih.gov |
| Phosphate-based Flame Retardants | Polymers | Ultrasonic Supported Extraction | Gas Chromatography (GC) | Phosphorus-Nitrogen Detector (PND) | 180 - 670 µg/g | nih.gov |
| Tris(2,3-dibromopropyl)phosphate | Textile | Methanol Extraction, Liquid-Liquid Partition, Florisil Cartridge | Gas Chromatography (GC) | Flame Photometric Detector (FPD) | 1.0 µg/mL (Detection Limit) | nih.gov |
| Organophosphate Flame Retardants | Water | Solid-Phase Extraction (SPE) | Ultra-High-Performance Liquid Chromatography (UHPLC) | Tandem Mass Spectrometry (MS/MS) | 0.10 ng/L (Method Detection Limit) | researchgate.net |
Single and Tandem Mass Spectrometry (MS/MS) for Trace Analysis
Single and tandem mass spectrometry, often coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), are the cornerstones for the trace analysis of TBNPA. These methods provide the high sensitivity and selectivity required to detect the compound at low concentrations in complex environmental and biological samples.
In mass spectrometry, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). For organophosphorus flame retardants like TBNPA, common ionization techniques include electron ionization (EI) and electrospray ionization (ESI). While EI is often used with GC, ESI is typically paired with LC.
Tandem mass spectrometry (MS/MS) enhances selectivity by subjecting a specific precursor ion (the molecular ion or a characteristic fragment of TBNPA) to a second stage of fragmentation. This process, known as collision-induced dissociation (CID), generates a unique pattern of product ions. By monitoring specific precursor-to-product ion transitions, a technique called selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), analysts can achieve highly selective and sensitive quantification, even in the presence of interfering compounds. kau.edu.sa For instance, in the analysis of other organophosphate flame retardants, the protonated molecule [M+H]+ often serves as the precursor ion, while a common product ion is m/z 99, corresponding to [H3PO4+H]+. kau.edu.sa
The choice between GC-MS/MS and LC-MS/MS depends on the analyte's properties and the sample matrix. While GC-MS is a robust technique, some thermally labile compounds, like certain brominated flame retardants, can decompose in the hot injector port of a gas chromatograph. nih.gov LC-MS/MS can circumvent this issue by analyzing compounds in the liquid phase at lower temperatures. researchgate.net The development of methods using deuterated internal standards, such as TDBPP-d15, is crucial for accurate quantification by correcting for matrix effects and variations in instrument response. nih.gov
High-Resolution Mass Spectrometry for Identification of Transformation Products
High-resolution mass spectrometry (HRMS), particularly instruments like Orbitrap™ and time-of-flight (TOF) mass spectrometers, provides highly accurate mass measurements. nih.gov This capability is invaluable for identifying unknown transformation products of TBNPA that may form in the environment or through metabolic processes.
HRMS can determine the elemental composition of an ion with a high degree of confidence, which is a critical step in elucidating the structure of a previously unknown compound. nih.gov When coupled with techniques like all-ion fragmentation (AIF), where all precursor ions are fragmented simultaneously, HRMS can generate comprehensive fragmentation data that aids in structural confirmation. nih.gov
For example, studies on other flame retardants have successfully used ultra-high-performance liquid chromatography coupled with HRMS to identify various hydroxylated, oxidized, and conjugated metabolites. nih.gov This approach allows for the confident identification of metabolites by comparing the accurate mass of the detected ions with theoretical masses of potential transformation products. The high resolving power, often in the range of 70,000 full width at half maximum (FWHM), allows for the separation of ions with very similar mass-to-charge ratios, which is essential for analyzing complex samples. nih.gov
Method Validation and Quality Control in Environmental and Biological Sample Analysis
To ensure the reliability and comparability of analytical data, rigorous method validation and quality control procedures are essential. This is particularly important when analyzing TBNPA in diverse and complex matrices such as water, soil, sediment, and biological tissues.
Performance Metrics: Recovery, Precision, and Accuracy Assessments
Method validation involves the systematic evaluation of several key performance parameters:
Recovery: This metric assesses the efficiency of the entire analytical procedure, from sample extraction and cleanup to final analysis. It is determined by spiking a blank matrix with a known amount of the analyte and measuring the percentage that is successfully recovered. For many methods, acceptable recovery rates are in the range of 80-120%. nih.gov For example, in the analysis of other flame retardants in textile products, recoveries have been reported in the range of 66-108% and 83.7–120.8%. researchgate.netnih.gov
Precision: Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samples. It is typically expressed as the relative standard deviation (RSD). Good precision is indicated by a low RSD, often below 15-20% for trace analysis. nih.gov
Accuracy: Accuracy refers to the closeness of a measured value to the true or accepted value. It is influenced by both systematic errors (bias) and random errors. The use of certified reference materials (CRMs), when available, is the best way to assess accuracy.
Determination of Limits of Detection and Quantification
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise of the analytical instrument. It is often calculated as three times the signal-to-noise ratio (S/N). nih.gov
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. It is typically defined as ten times the S/N ratio or determined through the analysis of spiked samples at low concentrations. nih.gov
For various organophosphate flame retardants, reported LODs can range from the low nanogram per liter (ng/L) in water samples to the microgram per gram (µg/g) in solid samples, depending on the specific compound and analytical method. researchgate.netnih.gov
Table 1: Examples of Method Detection Limits for Organophosphate Flame Retardants in Various Matrices
| Compound | Matrix | Analytical Method | Method Detection Limit |
| Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP) | Textile Products | GC/FPD | 1.0 µg/mL |
| Methylated BDBPP (BDBPP-Me) | Textile Products | GC-MS | 0.05 µg/g |
| Tris(2,3-dibromopropyl) phosphate (TDBPP) | Textile Products | GC-MS | 0.3 µg/g |
| Various PFRs | Water | GC-MS/MS | 0.3 to 24 ng/L |
| Tris(2,3-dibromopropyl) phosphate (TDBPP) | Water | HPLC-Triple Quadrupole MS | 0.195 µg/L |
This table is for illustrative purposes and includes data for related compounds to demonstrate the range of detection limits achievable with different analytical techniques.
Advanced Analytical Techniques for Mechanistic Studies of Flame Retardancy
Understanding how TBNPA imparts flame retardancy to polymers requires specialized analytical techniques that can probe the chemical and physical changes occurring during thermal decomposition.
Thermogravimetric Analysis (TGA) Coupled with Fourier-Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS)
Thermogravimetric analysis (TGA) is a fundamental technique for studying the thermal stability of materials. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. When TBNPA is incorporated into a polymer, TGA can show an increase in the onset decomposition temperature, indicating improved thermal stability. rixingxincai.com
To gain deeper insight into the flame retardant mechanism, TGA is often coupled with other analytical instruments to analyze the gases evolved during decomposition.
TGA-FTIR: This combination allows for the real-time identification of the gaseous decomposition products. The evolved gases from the TGA are passed through an infrared cell, and the FTIR spectrometer records their infrared spectra. This can identify functional groups and specific molecules released at different temperatures, providing information on the chemical reactions occurring during degradation.
TGA-MS: Coupling TGA with a mass spectrometer provides even more specific information about the evolved gases by determining their molecular weights. This can help to identify the exact chemical species, including bromine-containing radicals (e.g., Br•) and hydrogen bromide (HBr), which are key to the gas-phase flame retardant action of TBNPA. rixingxincai.com
By using these coupled techniques, researchers can elucidate both the condensed-phase and gas-phase mechanisms of flame retardancy. rixingxincai.com The condensed-phase action involves the phosphate component promoting the formation of a protective char layer on the polymer surface, which acts as a barrier to heat and flammable volatiles. rixingxincai.com The gas-phase action involves the release of bromine species that interrupt the free-radical chain reactions of combustion in the flame. rixingxincai.com
Pyrolysis-Gas Chromatography (Py-GC) for Volatile Product Analysis
Pyrolysis-Gas Chromatography (Py-GC) is a powerful analytical technique used to characterize the thermal decomposition products of non-volatile materials, including flame retardants like this compound. The method involves the rapid heating of a sample to a specific temperature in an inert atmosphere, causing it to break down (pyrolyze) into smaller, volatile fragments. These fragments are then immediately transferred into a gas chromatograph, which separates the individual components. Finally, a detector, typically a mass spectrometer (MS), identifies and quantifies the separated volatile compounds. This provides critical insights into the thermal degradation pathways and the chemical species that contribute to flame retardancy in the gas phase. mdpi.comosti.gov
The application of Py-GC-MS is crucial for understanding how flame retardants function. For brominated flame retardants, the technique can identify the release of bromine-containing species that are key to flame inhibition. mdpi.com However, a significant challenge in Py-GC-MS analysis is the influence of the polymer matrix on the thermal degradation behavior of the additive. acs.org
While specific Py-GC studies detailing the complete volatile product profile of pure this compound are not extensively available in public literature, the expected decomposition products can be inferred from its chemical structure and the known mechanisms of similar brominated organophosphorus flame retardants. mdpi.comrixingxincai.comjhuapl.edu The primary flame-retardant action in the gas phase is attributed to the release of bromine radicals (Br•) and hydrogen bromide (HBr). acs.org The phosphorus component contributes by forming various phosphorus-containing acids and volatile radical species (e.g., PO•, PO₂•, HOPO•). mdpi.comresearchgate.net
Table 1: Anticipated Volatile Products from Py-GC of this compound
| Product Class | Specific Volatile Compounds | Role in Flame Retardancy |
| Brominated Species | Hydrogen Bromide (HBr), Bromine Radicals (Br•), Brominated Hydrocarbons | Gas-phase radical scavenging (interrupts combustion chain reactions) |
| Phosphorus Species | Phosphoric Acid derivatives, Volatile Phosphorus Oxides (e.g., PO•, PO₂•) | Gas-phase radical trapping and promotion of condensed-phase charring |
| Hydrocarbons | Neopentane derivatives, Isobutylene, various smaller alkanes and alkenes | Fuel source, but their formation indicates decomposition of the parent molecule |
This table is based on the known decomposition mechanisms of brominated and organophosphorus flame retardants. Specific product ratios would depend on pyrolysis temperature and the polymer matrix.
Spectroscopic Investigations of Gas Phase Activity (e.g., Chemiluminescence, Laser Induced Fluorescence)
Spectroscopic techniques are essential for the in-situ detection and quantification of transient, reactive species within a flame, providing direct evidence of the gas-phase activity of flame retardants. Unlike methods that analyze stable end-products, these optical diagnostic tools can monitor key radicals that drive combustion chemistry. jhuapl.eduumich.edu
Chemiluminescence is the emission of light from excited species formed during a chemical reaction. In hydrocarbon flames, specific radicals like hydroxyl (OH) and CH emit light at characteristic wavelengths. researchgate.netgatech.edu The intensity of this emission is related to the concentration of these radicals. By introducing a flame retardant and measuring the reduction in chemiluminescence, one can quantify the retardant's effectiveness in scavenging flame-propagating radicals. umich.eduresearchgate.net For this compound, its gas-phase activity would be demonstrated by a significant decrease in the OH* signal, as the released HBr and bromine radicals interfere with the combustion reactions that produce these excited species. mdpi.com
Laser-Induced Fluorescence (LIF) is a highly sensitive and selective spectroscopic method used for detecting specific atoms and molecules in the gas phase. nasa.govnih.gov The technique involves tuning a laser to a specific wavelength that a target species will absorb, exciting it to a higher electronic state. The subsequent fluorescence (light emission) as the species relaxes back to a lower energy state is then detected. ascelibrary.com LIF is particularly valuable for measuring the concentration and distribution of critical flame radicals like OH, H, and O. jhuapl.edunasa.gov It can also be used to detect the active inhibitor species released by the flame retardant. For instance, LIF could be employed to detect the presence of bromine atoms (Br•) or phosphorus-containing radicals like PO• in the flame, providing direct confirmation of the gas-phase inhibition mechanism of this compound. mdpi.comosti.gov
Table 2: Application of Spectroscopic Techniques for Gas-Phase Analysis
| Technique | Principle | Target Species | Research Findings |
| Chemiluminescence | Detection of light emitted by excited radicals in a flame. researchgate.net | OH, CH, CO₂* | Provides a measure of the overall reduction in flame-propagating radicals, indicating the efficiency of the flame retardant. umich.edugatech.edu |
| Laser-Induced Fluorescence (LIF) | Species-specific excitation by a tuned laser and detection of subsequent fluorescence. nasa.gov | OH, H, O, Br•, PO• | Allows for direct, quantitative measurement of both combustion-driving radicals and the inhibitor species released by the flame retardant. mdpi.comosti.govascelibrary.com |
These advanced analytical methods are indispensable for elucidating the precise chemical kinetics of flame inhibition. By identifying the specific volatile products with Py-GC-MS and directly observing their interaction with the flame chemistry via spectroscopic methods, a comprehensive understanding of the flame retardant mechanism of this compound can be achieved.
Functional Performance and Application Research in Materials Science
Flame Retardancy Mechanisms and Efficacy in Polymeric Systems
The efficacy of TBNPA as a flame retardant stems from a dual-action mechanism that operates in both the solid (condensed) and gaseous phases of a fire. rixingxincai.comrixingxincai.com This combined effect of bromine and phosphorus provides a comprehensive approach to fire suppression. rixingxincai.com
In the condensed phase, the phosphorus component of TBNPA plays a crucial role. rixingxincai.comrixingxincai.com During combustion, the phosphate (B84403) group promotes the formation of a carbonaceous char layer on the surface of the polymer. rixingxincai.comrixingxincai.com This char acts as a physical barrier, insulating the underlying polymer from the heat of the flame and restricting the flow of flammable volatile gases to the combustion zone. rixingxincai.comresearchgate.net The formation of this protective char layer is a key aspect of the condensed phase mechanism, effectively slowing down the degradation of the polymer and reducing the fuel supply to the fire. rixingxincai.comresearchgate.netnih.gov The neopentyl structure within TBNPA enhances its thermal stability, contributing to this charring process. rixingxincai.com
Simultaneously, in the gas phase, the high bromine content of TBNPA becomes active. rixingxincai.comrixingxincai.com Upon exposure to the heat of a fire, TBNPA decomposes and releases bromine radicals (Br•) and hydrogen bromide (HBr). rixingxincai.comrixing-bromide.com These species are highly effective at interrupting the chain reactions of combustion in the gas phase. rixingxincai.comrixingxincai.comrixing-bromide.com They function by scavenging the highly reactive hydrogen (H•) and hydroxyl (OH•) radicals that propagate the fire, thereby quenching the flame. nih.govrixingxincai.com This radical trapping mechanism effectively slows down and can even suppress the combustion process in the gaseous state. rixingxincai.comrixing-bromide.com
The flame retardant performance of TBNPA can be further enhanced through synergistic interactions with other additives. rixingxincai.com It is often used in combination with antimony trioxide, which is known to have a synergistic effect with halogenated flame retardants. rixingxincai.comchemlinked.com.cngoogle.com The antimony compounds form volatile species like antimony halides, which facilitate the transfer of the halogen into the gas phase, amplifying the flame inhibition effect. chemlinked.com.cn
TBNPA also works effectively in systems with inorganic fillers such as talc (B1216) and magnesium hydroxide. rixingxincai.com In some applications, combining TBNPA with other phosphates or char-forming agents can further improve the formation of a protective flame barrier. rixingxincai.com For instance, in extruded styrenic foams, combining a halogenated flame retardant like TBNPA with a phosphorus-nitrogen compound can lead to improved flame retardancy. psu.edu The use of tris(tribromophenoxy)triazine in conjunction with TBNPA and antimony trioxide has been shown to achieve a high level of flame retardancy (UL94 V-0) in styrenic resins at lower total flame retardant loadings. google.com
Conversely, antagonistic interactions are also possible, where the presence of another additive could potentially hinder the flame retardant efficacy of TBNPA, though specific research on such interactions with TBNPA is less documented.
Material Compatibility and Processing Implications
Beyond its flame retardant properties, the compatibility of TBNPA with polymer matrices and its influence on processing are critical for its practical application.
TBNPA demonstrates favorable compatibility with several polymers, notably polyolefins like polypropylene (B1209903) (PP) and styrenic polymers such as high impact polystyrene (HIPS). rixingxincai.comrixing-bromide.comspecialchem.com Its molecular structure allows for efficient blending into the polymer matrix. rixingxincai.com Due to its compatible polarity with polypropylene, TBNPA distributes uniformly, leading to consistent flame retardant performance. rixingxincai.com This stable dispersion minimizes issues like blooming, where the additive migrates to the surface of the plastic, which can cause visual defects and reduce the long-term effectiveness of the flame retardant. rixingxincai.comrixingxincai.com In expandable polystyrene (EPS), TBNPA's solubility in styrene (B11656) monomer is a key advantage, as it does not significantly interfere with the foam formation process. google.com
The addition of flame retardants can often negatively impact the rheological properties of a polymer, making it more difficult to process. rixingxincai.com However, TBNPA is noted for its ability to maintain or even improve the melt flow of polymers like polypropylene. rixingxincai.comrixingxincai.com This improved flowability allows for easier mold filling, especially for complex parts, potentially leading to shorter cycle times during injection molding. rixingxincai.comrixingxincai.com The high melting temperature of TBNPA (around 178-181°C) also allows for its use in highly filled masterbatch concentrates. rixingxincai.commade-in-china.com
The influence of an additive on the rheology of a polymer is a critical factor in processing, as it affects how the material behaves under the conditions of extrusion, molding, and other manufacturing techniques. nih.govresearchgate.net The ability of TBNPA to enhance flowability without compromising flame retardant performance is a significant advantage in manufacturing. rixingxincai.com Furthermore, materials incorporating TBNPA have shown improved resistance to UV degradation, which enhances the long-term durability and appearance of the final product. rixingxincai.comrixingxincai.comrixingxincai.com
Interactive Data Table: Properties of Tris(tribromoneopentyl)phosphate
| Property | Value | Source |
| Chemical Name | This compound | rixingxincai.com |
| CAS Number | 19186-97-1 | rixingxincai.comepa.gov |
| Molecular Formula | C₁₅H₂₄Br₉O₄P | rixingxincai.comrixing-bromide.com |
| Molecular Weight | 1018.46 g/mol | specialchem.com |
| Bromine Content | ~70% | rixingxincai.comrixingxincai.comrixingxincai.comrixingxincai.com |
| Phosphorus Content | ~3% | rixingxincai.comrixingxincai.comrixingxincai.comrixingxincai.com |
| Appearance | White Powder | rixingxincai.comspecialchem.com |
| Melting Point | ≥178 °C | rixingxincai.com |
Research on Alternative Flame Retardant Formulations
In the quest for safer and more effective fire safety solutions, research has intensified in the development of alternative flame retardant formulations to replace traditional halogenated compounds like this compound. This research is broadly channeled into two promising directions: the creation of novel phosphorus-based flame retardants and the exploration of sustainable, bio-based solutions. These efforts aim to enhance functional performance in materials science while addressing environmental and health concerns associated with previous generations of flame retardants.
Development of Novel Phosphorus-Based Flame Retardants
The field of materials science has seen significant progress in the development of novel phosphorus-based flame retardants, which are considered effective alternatives due to their versatile mechanisms of action and improved environmental profile. nih.govrroij.com These compounds function in both the gas phase, by inhibiting combustion reactions, and the condensed phase, by promoting the formation of a protective char layer that insulates the underlying material from heat and oxygen. rroij.comnih.gov
A prominent class of these novel retardants is based on 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives. rsc.orgresearchgate.net The rigid structure of DOPO contributes to maintaining the thermal stability and mechanical properties of the polymer matrix into which it is incorporated. rsc.org Researchers have synthesized a variety of DOPO derivatives, including those containing additional nitrogen or silicon moieties, to create synergistic effects that enhance flame retardancy. pinfa.eudiva-portal.org These can be either "additive," meaning they are physically blended with the polymer, or "reactive," where they are chemically bonded into the polymer structure, offering permanence. themanitoban.comacs.org
Reactive DOPO-based flame retardants are particularly effective in thermosetting polymers like epoxy resins, which are widely used in electronics and composites. mdpi.comnih.gov For instance, a DOPO-based curing agent (PCDSPB) synthesized for epoxy resins demonstrated excellent performance. When the phosphorus content reached 1.74 wt-%, the composite achieved a UL-94 V-0 rating, considered the highest for this test, and the Limiting Oxygen Index (LOI) — the minimum oxygen concentration required to support combustion — reached 27.9%. plasticsengineering.orgnih.gov Cone calorimetry tests on this material showed a significant reduction in the peak heat release rate (pHRR) to 276.0 kW/m² from 622.8 kW/m² for the pure epoxy resin. plasticsengineering.orgnih.gov
Another study on a phosphorus-containing triazolyl amine (P-ATA) incorporated into an epoxy resin showed that with just 7.5 wt% of the additive, the LOI value increased to 33.1% from 25.0% for the pure resin. ncsu.edu This demonstrates the high efficiency of these novel phosphorus-based systems.
The table below summarizes the performance of various novel phosphorus-based flame retardants in epoxy resins, showcasing their effectiveness in improving fire safety characteristics.
| Flame Retardant System | Polymer Matrix | P-Content (wt%) | LOI (%) | UL-94 Rating | pHRR (kW/m²) | Reference |
| PCDSPB | Epoxy Resin | 1.74 | 27.9 | V-0 | 276.0 | plasticsengineering.orgnih.gov |
| DOPO-HPM/TGIC | Epoxy Resin | 1.25 | 38.5 | V-0 | 449.0 | pinfa.eu |
| P-ATA | Epoxy Resin | 7.5 | 32.5 | - | - | ncsu.edu |
| TDA (P, N, Si-containing) | Epoxy Resin | - | - | V-0 | - | diva-portal.org |
| APP (Additive) | Epoxy Resin | 5.0 | 30.0 | V-1 | - | themanitoban.com |
| EP-DOPO (Reactive) | Epoxy Resin | 2.0 | 28.0 | V-1 | - | themanitoban.com |
Table 1: Performance data of selected novel phosphorus-based flame retardants in epoxy resin systems. LOI (Limiting Oxygen Index) and UL-94 are standard tests for material flammability. pHRR (peak Heat Release Rate) is a measure of fire intensity.
These findings underscore the potential of novel phosphorus-based compounds to serve as highly effective flame retardants. Their diverse chemistry allows for tailored solutions for a wide range of polymers, including polyurethanes and polyesters, significantly enhancing the fire safety of materials used in numerous applications. nih.govmdpi.commiddlebury.edu
Exploration of Bio-based and Sustainable Flame Retardant Solutions
Driven by the principles of green chemistry, there is a growing movement to develop flame retardants from renewable and sustainable sources. plasticsengineering.org These bio-based alternatives are derived from natural materials such as plants, biomass waste, and other biomacromolecules, offering a reduced environmental footprint compared to conventional synthetic additives. nih.govwrforum.org
A variety of biomolecules have been investigated for their inherent flame-retardant properties. These include lignin, phytic acid, casein, and even DNA. researchgate.netthemanitoban.commdpi.com Their effectiveness often stems from their chemical structures, which are rich in elements like phosphorus and nitrogen or have a natural tendency to form a protective char layer upon heating. rroij.comrsc.org
Lignin , a complex polymer found in the cell walls of plants, is a promising candidate due to its high carbon content and aromatic structure, which promotes char formation. rsc.orgnih.govumons.ac.be Chemical modification of lignin, for instance by introducing phosphorus-containing groups, can further enhance its flame-retardant efficiency. acs.orgnih.gov In one study, a modified lignin-based flame retardant incorporated into an epoxy resin achieved a UL-94 V-0 rating and significantly reduced total heat release by 46.6% and smoke production by 53%. nih.gov
Phytic acid , a naturally occurring compound found in plant seeds, is notable for its extremely high phosphorus content (about 28% by weight). diva-portal.orgmiddlebury.edu It acts as an excellent char-forming agent. ncsu.edu When used to treat poplar wood, a formulation of phytic acid and urea (B33335) reduced the total heat release by 57.1% and total smoke release by an impressive 80.0%. ncsu.edu In polypropylene, fully bio-based salts derived from phytic acid and amino acids have also shown significant promise. acs.org
Casein , the main protein in milk, and DNA , the carrier of genetic information, have also been explored as novel, green flame retardants. researchgate.netthemanitoban.com Both are rich in phosphorus and nitrogen. When exposed to heat, they decompose to form phosphoric acid, which promotes charring of the material, and release non-flammable gases that dilute the combustible volatiles. researchgate.netthemanitoban.com Cotton fabrics coated with DNA have shown a remarkable reduction in peak heat release rate of over 50%. researchgate.net Similarly, casein has been shown to effectively create a char layer and reduce the flammability of both cotton and polyester (B1180765) fabrics. oecotextiles.blognih.gov
The table below presents findings from research on various bio-based flame retardants, highlighting their performance in different materials.
| Bio-based FR | Polymer/Substrate | Loading/Treatment | LOI (%) | UL-94 Rating | pHRR Reduction (%) | Reference |
| Modified Lignin (Lig-F) | Epoxy Resin | - | - | V-0 | 46.6 (THR) | nih.gov |
| Phytic Acid/Urea | Poplar Wood | Impregnation | - | - | 57.1 (THR) | ncsu.edu |
| Phytic Acid/Arginine Salt | Polypropylene | 30 wt% | 26.5 | V-0 | ~40 | acs.org |
| Tannic Acid/CaCO₃ | ABS | 5% TA / 25% CaCO₃ | - | - | 45 | nih.gov |
| Casein/APP | Polypropylene | 30 wt% total | 25.4 | V-0 | 80 | nih.gov |
| DNA | Cotton Fabric | Coating | 28.0 | - | >50 | researchgate.net |
Table 2: Performance data for selected bio-based flame retardant solutions. The data show the improvement in fire safety metrics such as LOI, UL-94 rating, and reduction in peak Heat Release Rate (pHRR) or Total Heat Release (THR).
The exploration of these sustainable solutions is a dynamic and rapidly evolving field. While challenges such as compatibility with hydrophobic polymers and scalability remain, the research demonstrates a clear pathway toward effective and environmentally benign flame retardants derived from renewable resources. pinfa.eunih.gov
Regulatory Science and Risk Management of Tris Tribromoneopentyl Phosphate
Analysis of National and International Regulatory Frameworks and Chemical Assessments
The regulation of chemical substances like tris(tribromoneopentyl)phosphate is a complex web of national and international laws. In the European Union, the overarching regulation is REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals), which places the burden of proof on companies to demonstrate the safety of their substances. Under REACH, substances may be registered for specific uses, evaluated for potential risks, and in some cases, restricted or made subject to authorization. While specific, detailed risk assessments for this compound under REACH are not as prominent as for some other flame retardants, it is acknowledged that as a brominated flame retardant, it is on the radar of regulatory bodies. For instance, it has been noted that being free of decabromodiphenyl ether (DecaBDE), it meets certain current regulatory thresholds under frameworks like RoHS (Restriction of Hazardous Substances) and REACH. rixingxincai.com
In the United States, the Toxic Substances Control Act (TSCA) empowers the Environmental Protection Agency (EPA) to require reporting, record-keeping, and testing of chemical substances, and to restrict or ban those that pose an unreasonable risk. The EPA maintains the CompTox Chemicals Dashboard, which includes an entry for this compound (DTXSID0058691), indicating it is on the agency's radar. epa.gov However, comprehensive risk evaluations for this specific compound, similar to those conducted for substances like Tris(2-chloroethyl) phosphate (B84403) (TCEP), have not been as publicly prominent. epa.govepa.gov The regulation of flame retardants is often approached as a class, with scrutiny on halogenated compounds in general. pinfa.eunih.gov
Globally, conventions like the Stockholm Convention on Persistent Organic Pollutants (POPs) aim to eliminate or restrict the production and use of the world's most hazardous chemicals. While this compound is not currently listed as a POP, the history of other brominated flame retardants, such as Tris(2,3-dibromopropyl) phosphate which is covered by the Rotterdam Convention, sets a precedent for how similar compounds might be treated in the future. wikipedia.org
Identification of Data Gaps and Prioritized Research Needs for Comprehensive Risk Evaluation
A thorough risk evaluation of any chemical compound hinges on the availability of comprehensive data. In the case of this compound, which is sometimes referred to as an "emerging" new brominated flame retardant, there are notable data gaps when compared to more extensively studied flame retardants like TCEP or tris(chloropropyl)phosphate (TCPP). miljodirektoratet.no
The primary research needs for a comprehensive risk evaluation of this compound include:
Environmental Fate and Transport: Detailed studies are needed to understand how this compound behaves in the environment. This includes its persistence in soil and water, its potential for long-range transport, and its degradation pathways.
Toxicological Profile: While it is known to be a brominated phosphate ester, a detailed toxicological profile is essential. rixingxincai.comrixingxincai.com This includes studies on its potential for carcinogenicity, mutagenicity, reproductive toxicity, and endocrine disruption. Much of the current understanding is based on the broader class of organophosphorus flame retardants, and substance-specific data is crucial. mdpi.comnih.gov
Exposure Assessment: Comprehensive data on human and environmental exposure levels are lacking. Research is needed to identify the primary routes of exposure—be it through ingestion of contaminated dust, dermal contact with treated products, or inhalation. mdpi.com Studies that sample household dust and various environmental media would be invaluable. healthvermont.gov
Bioaccumulation Potential: Understanding whether this compound and its metabolites accumulate in living organisms is a critical aspect of its risk profile.
The World Health Organization's Environmental Health Criteria Programme has long identified the importance of pinpointing gaps in knowledge concerning the health effects of pollutants as a key objective. who.intwho.int For emerging flame retardants like this compound, fulfilling this objective is paramount.
Policy Implications and Development of Informed Risk Management Strategies
The scientific understanding of a chemical directly shapes policy and risk management strategies. For this compound, the current data situation has several policy implications. The lack of comprehensive, publicly available risk assessments from major regulatory bodies means that its regulation may be less specific than that for other, more well-known flame retardants.
Informed risk management strategies for this compound would necessitate a precautionary approach, especially given the history of other brominated flame retardants that were eventually banned or heavily restricted due to health concerns. wikipedia.orghealthvermont.govwho.int Potential risk management options that could be considered as more data becomes available include:
Use Restrictions: Limiting its application in consumer products, particularly those intended for children or with high potential for direct human contact.
Emission Controls: Implementing stricter controls on industrial releases during its manufacture and incorporation into products.
Labeling Requirements: Mandating clear labeling on products containing the substance to inform consumers.
Promoting Safer Alternatives: Encouraging research and development of less hazardous flame retardants.
The process of risk assessment itself, which includes hazard identification, dose-response assessment, exposure assessment, and risk characterization, is fundamental to developing these strategies. industrialchemicals.gov.au
The Role of Scientific Research in Guiding Regulatory Decisions and Safer Chemical Innovation
Scientific research is the bedrock of effective chemical regulation and the driving force behind the development of safer alternatives. The history of flame retardant regulation is a testament to this. The ban on Tris(2,3-dibromopropyl) phosphate in children's clothing in the 1970s was a direct result of scientific research that identified it as a mutagen. wikipedia.org
For this compound, ongoing and future scientific research will be critical in guiding regulatory decisions. As researchers develop a clearer picture of its environmental and health profile, regulatory agencies can make more informed decisions about its management. This includes potentially designating it as a high-priority substance for risk evaluation, as has been done for other flame retardants under TSCA. crowell.comelectronics.org
Q & A
Q. What are the key chemical identifiers and structural characteristics of TTBNPP critical for experimental reproducibility?
TTBNPP is identified by CAS No. 19186-97-1 and has the molecular formula C₉H₁₅Br₉O₄P. Its structure consists of a phosphate core esterified with three tribromoneopentyl groups (2,2-bis(bromomethyl)-3-bromo-1-propanol). Accurate characterization requires nuclear magnetic resonance (NMR) for confirming ester linkages and mass spectrometry (MS) for molecular weight validation .
Q. How is TTBNPP synthesized, and what purity standards are essential for environmental fate studies?
TTBNPP is synthesized via esterification of phosphorus oxychloride with tribromoneopentyl alcohol. High-purity standards (>98%) are critical to avoid interference in environmental persistence studies. Chromatographic methods (e.g., HPLC with UV detection) are recommended for purity assessment, with toluene as a common solvent for stock solutions .
Q. What environmental persistence data support TTBNPP's classification as a "very persistent" substance?
Theoretical modeling indicates TTBNPP has a half-life in water exceeding two months, driven by its bromine content and low solubility. Experimental data from sediment-water systems show minimal degradation under aerobic conditions, aligning with its high predicted persistence .
Q. What methodologies are used to assess TTBNPP's acute and chronic toxicity in aquatic organisms?
Toxicity profiles are determined using OECD Test Guidelines (e.g., TG 201 for algae, TG 211 for Daphnia magna). In vitro assays (e.g., mitochondrial membrane potential disruption) and in vivo rodent models evaluate metabolic breakdown pathways, revealing rapid hepatic clearance but potential bioaccumulation in lipid-rich tissues .
Advanced Research Questions
Q. What analytical challenges arise in quantifying TTBNPP in complex matrices like soil or biological tissues?
Matrix interference from co-eluting brominated compounds necessitates advanced sample preparation, including accelerated solvent extraction (ASE) and cleanup via Florisil columns. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic labeling (e.g., ¹³C-TTBNPP) improves accuracy in quantification .
Q. How can researchers reconcile contradictions between TTBNPP's environmental persistence and rapid in vivo metabolic breakdown?
Discrepancies arise from differences in experimental models: environmental persistence studies use abiotic systems, whereas in vivo models (e.g., EFSA assessments) focus on enzymatic hydrolysis. A tiered approach combining fugacity modeling (to predict environmental distribution) and metabolomics (to identify degradation metabolites) is recommended .
Q. What are the primary degradation byproducts of TTBNPP during combustion, and how are they characterized?
Pyrolysis-GC/MS studies identify brominated dibenzofurans (PBDFs) and polybrominated diphenyl ethers (PBDEs) as major byproducts. Quantification requires selective ion monitoring (SIM) and comparison with certified reference materials .
Q. Does TTBNPP exhibit synergistic effects with other flame retardants in polymer blends?
Compatibility studies in extruded polystyrene (XPS) show TTBNPP works synergistically with antimony trioxide (Sb₂O₃) to enhance flame retardancy. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to assess thermal stability and additive interactions .
Q. How do in vitro and in vivo models differ in assessing TTBNPP's endocrine disruption potential?
In vitro receptor-binding assays (e.g., estrogen receptor transactivation) may underestimate effects due to metabolic inactivation. In vivo models using zebrafish embryos reveal thyroid hormone axis disruption at sublethal concentrations, highlighting the need for multi-endpoint assays .
Q. What structure-activity relationships (SARs) explain TTBNPP's efficacy as an HBCD alternative?
TTBNPP’s branched alkyl chains and high bromine content (68% by mass) enhance thermal stability and reduce leaching compared to linear-chain alternatives. Comparative molecular field analysis (CoMFA) correlates its efficacy with steric bulk and halogen distribution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
